molecular formula C8H4F2N2O2 B15331452 3,5-Difluoro-4-(1,2,4-oxadiazol-3-yl)phenol

3,5-Difluoro-4-(1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B15331452
M. Wt: 198.13 g/mol
InChI Key: WUKSOLWPHPQFGX-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(1,2,4-oxadiazol-3-yl)phenol: is an aromatic compound featuring a phenol group substituted with two fluorine atoms and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,5-Difluoro-4-(1,2,4-oxadiazol-3-yl)phenol typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride under basic conditions to form the corresponding amidoxime. The amidoxime is then cyclized with an appropriate carboxylic acid derivative to yield the 1,2,4-oxadiazole ring.

    Introduction of the phenol group: The phenol group can be introduced via electrophilic aromatic substitution, where the oxadiazole ring is attached to a phenol precursor.

    Fluorination: The final step involves the selective fluorination of the phenol ring at the 3 and 5 positions, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods:

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones or hydroquinones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted phenols or oxadiazoles.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: It can be used in the synthesis of polymers with specific electronic or optical properties.

Biology and Medicine:

    Drug Design: The unique structure of the compound makes it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a fluorescent probe in biological assays due to its potential photoluminescent properties.

Industry:

    Agriculture: The compound can be explored as a potential agrochemical for pest control or plant growth regulation.

    Electronics: Its electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-(1,2,4-oxadiazol-3-yl)phenol exerts its effects depends on its application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It can interact with specific receptors, altering their conformation and modulating signal transduction pathways.

Comparison with Similar Compounds

    3,5-Difluoro-4-(1,2,4-triazol-3-yl)phenol: Similar structure but with a triazole ring instead of an oxadiazole ring.

    3,5-Difluoro-4-(1,3,4-oxadiazol-2-yl)phenol: Similar structure but with a different oxadiazole isomer.

Uniqueness:

    Reactivity: The specific positioning of the oxadiazole ring and fluorine atoms in 3,5-Difluoro-4-(1,2,4-oxadiazol-3-yl)phenol confers unique reactivity patterns compared to its analogs.

    Applications: Its unique structure makes it particularly suitable for applications in catalysis, material science, and drug design, where specific electronic and steric properties are required.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds

Properties

Molecular Formula

C8H4F2N2O2

Molecular Weight

198.13 g/mol

IUPAC Name

3,5-difluoro-4-(1,2,4-oxadiazol-3-yl)phenol

InChI

InChI=1S/C8H4F2N2O2/c9-5-1-4(13)2-6(10)7(5)8-11-3-14-12-8/h1-3,13H

InChI Key

WUKSOLWPHPQFGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C2=NOC=N2)F)O

Origin of Product

United States

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